molecular formula C11H12O3 B2912564 methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 219874-06-3

methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B2912564
CAS No.: 219874-06-3
M. Wt: 192.214
InChI Key: IUKJDSZBRPJUGP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is an organic compound belonging to the class of benzopyrans It is characterized by a fused benzene and pyran ring structure with a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenol derivatives with acetoacetic ester under acidic conditions, followed by esterification. The reaction conditions often include:

    Reagents: Phenol derivatives, acetoacetic ester, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing in an organic solvent (e.g., ethanol) for several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation

Major Products:

    Oxidation: Formation of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

    Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-3-methanol

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

    Coumarin: Another benzopyran derivative with a similar structure but different functional groups.

    Chromone: A related compound with a ketone functional group instead of an ester.

    Flavone: A benzopyran derivative with additional hydroxyl groups and a different substitution pattern.

Uniqueness: Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3,4-dihydro-1H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKJDSZBRPJUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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